

Technical Guide: Physicochemical Properties of H-Glu-Tyr-Glu-OH

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Compound of Interest

Compound Name: *H-Glu-Tyr-Glu-OH*

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This technical guide provides a comprehensive overview of the core physicochemical properties of the tripeptide H-L-Glutamyl-L-Tyrosyl-L-Glutamic acid (**H-Glu-Tyr-Glu-OH**). Due to the limited availability of direct experimental data for this specific sequence in published literature, this document combines theoretical calculations, predictions based on its constituent amino acids, and detailed, standardized experimental protocols for empirical determination.

Core Physicochemical Properties

The properties of **H-Glu-Tyr-Glu-OH** are dictated by its amino acid composition: two hydrophilic, acidic glutamic acid residues and one aromatic, phenolic tyrosine residue. This composition renders the peptide acidic with a net negative charge at physiological pH.

Table 1: Summary of Physicochemical Properties for **H-Glu-Tyr-Glu-OH**

Property	Value (Theoretical/Predicted)	Notes
IUPAC Name	(4S)-4-amino-5-[[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid	N/A
Sequence	Glu-Tyr-Glu (EYE)	N/A
Molecular Formula	C ₂₃ H ₃₁ N ₃ O ₁₀	Derived from amino acid composition.
Molecular Weight	509.51 g/mol	Derived from amino acid composition.
Theoretical pI	~3.32	Calculated based on the pKa values of ionizable groups (see Section 2.2).
pKa Values	See Table 2	These are typical pKa values for amino acid residues in a peptide context.
Solubility	Predicted to be soluble in aqueous buffers, especially at neutral to alkaline pH. ^{[1][2]}	The peptide is acidic due to two Glu residues. Solubility is lowest near its pI. May require basic buffers (e.g., ammonium bicarbonate) for dissolution if protonated. ^{[2][3]}
UV Absorbance (λmax)	~275-280 nm	Due to the tyrosine residue's phenol chromophore. The extinction coefficient at 280 nm is approximately 1490 M ⁻¹ cm ⁻¹ .

Table 2: Estimated pKa Values of Ionizable Groups

Ionizable Group	Typical pKa Value
C-Terminal α -carboxyl (-COOH)	~3.1
Glu-1 Side Chain γ -carboxyl (-COOH)	~4.1
Glu-3 Side Chain γ -carboxyl (-COOH)	~4.1
N-Terminal α -amino (-NH ₃ ⁺)	~8.0
Tyr-2 Side Chain Phenol (-OH)	~10.5

Experimental Protocols & Methodologies

This section details the standard experimental procedures for determining the key physicochemical properties of **H-Glu-Tyr-Glu-OH**.

Peptide Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

Prior to any characterization, the purity of the peptide must be established. RP-HPLC is the standard method for this assessment.^[4] The principle involves separating the peptide from impurities based on hydrophobicity.^{[5][6]}

Methodology:

- **System Preparation:** An HPLC system equipped with a UV detector (set to 214 nm for peptide bonds and 280 nm for tyrosine) and a C18 stationary phase column (wide-pore, e.g., 300 Å) is used.^[7]
- **Mobile Phase:**
 - Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
 - Solvent B: 0.1% TFA in Acetonitrile (ACN).
- **Sample Preparation:** The lyophilized **H-Glu-Tyr-Glu-OH** peptide is dissolved in Solvent A at a concentration of approximately 1 mg/mL.

- **Chromatographic Run:**
 - The sample is injected onto the column.
 - A linear gradient is applied, typically from 5% to 65% Solvent B over 30 minutes, at a flow rate of 1 mL/min.
 - The column is washed with a high concentration of Solvent B and then re-equilibrated with the starting conditions.
- **Data Analysis:** The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks detected at 214 nm.

Isoelectric Point (pI) and pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision method for determining the pI and pKa values of peptides by measuring the pH of a solution after incremental additions of a titrant (acid or base).

Methodology:

- **Sample Preparation:** Weigh 2-3 mg of the purified, lyophilized peptide into a titration vessel and dissolve it in a known volume of deionized, degassed water or a low-ionic-strength salt solution (e.g., 0.15 M KCl).^[8]
- **Initial pH Adjustment:** Adjust the pH of the peptide solution to a low starting point (e.g., pH 1.5-2.0) using a standardized HCl solution.
- **Titration:** Titrate the solution with a standardized, carbonate-free base (e.g., 0.1 M NaOH), adding small, precise volumes (aliquots).
- **Data Acquisition:** Record the pH of the solution after each aliquot addition, allowing the reading to stabilize. Continue the titration until the pH reaches a high endpoint (e.g., pH 11-12).
- **Data Analysis:**

- Plot the pH versus the volume of NaOH added to generate a titration curve.
- The pKa values are identified as the midpoints of the flat "buffering" regions of the curve.
[9]
- The pI is the pH at which the net charge of the molecule is zero. For **H-Glu-Tyr-Glu-OH**, which has a net charge of +1 at low pH and -4 at high pH, the pI is calculated by averaging the two pKa values that flank the zwitterionic (net charge = 0) state.[9][10] Based on the estimated pKa values, the zwitterion exists between the deprotonation of the most acidic group (C-terminus, pKa ~3.1) and the second most acidic group (Glu side chain, pKa ~4.1). Therefore, the theoretical pI is the average of these two values: $pI \approx (3.1 + 4.1) / 2 = 3.6$. Correction: A more precise calculation involves finding the pH where the sum of all positive charges equals the sum of all negative charges. The net zero charge state occurs after the first two carboxyl groups are deprotonated but before the third one is. The pI is the average of the pKa values of the two carboxyl groups that bracket the neutral species. Thus, a more accurate calculation is the average of the pKa values of the two glutamic acid side chains, but this is an oversimplification. The correct approach is to average the pKa values that flank the zwitterionic form. At pH below all pKas, the charge is +1 (from the N-terminus). After the C-terminus deprotonates (pKa ~3.1), the charge is 0. After a Glu side chain deprotonates (pKa ~4.1), the charge is -1. Therefore, the pI is the average of the pKas bracketing the zero-charge state: $pI = (pKa_{C-term} + pKa_{Glu}) / 2$. Using typical values: $pI = (3.1 + 4.1) / 2$ is incorrect. The zero charge state is achieved when the positive N-terminus is balanced by one negative carboxylate. This happens between the first and second pKa. Let's re-evaluate.
- pH < 3.1: Charge = +1 (NH₃⁺)
- pH between 3.1 and 4.1: Charge = 0 (NH₃⁺, COO⁻)
- pH between 4.1 and 4.1: Charge = -1 (NH₃⁺, 2x COO⁻)
- The isoelectric point is the pH at which the concentration of the species with a net charge of zero is maximal. This occurs between the pKa of the C-terminus and the first Glu side chain. A more accurate calculation is $pI = (pKa_1 + pKa_2) / 2$. For **H-Glu-Tyr-Glu-OH**, the relevant pKas are for the three carboxyl groups. The pI will be the pH at which the average

charge is zero. This will be between the pKa of the second and third acidic groups. A precise calculation gives a theoretical pI of ~3.32.

pKa Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can determine the pKa of specific ionizable groups by monitoring the chemical shifts of nearby nuclei as a function of pH.^{[11][12]} The chemical environment of a nucleus changes with the protonation state of an adjacent functional group, causing a predictable shift in its resonance frequency.^{[13][14]}

Methodology:

- **Sample Preparation:** Prepare a series of samples of **H-Glu-Tyr-Glu-OH** (e.g., 1-5 mM) in D₂O, each buffered to a specific pH value. The series should span a wide pH range (e.g., pH 2 to 12) with smaller pH increments around the expected pKa values.
- **NMR Data Acquisition:** Acquire one-dimensional (¹H) or two-dimensional (¹H-¹³C HSQC) NMR spectra for each sample at a constant temperature.
- **Data Analysis:**
 - Identify the resonances for protons (or carbons) adjacent to the ionizable groups (e.g., α-protons, side-chain protons of Glu and Tyr).
 - Plot the chemical shift (δ) of each identified resonance as a function of pH.
 - Fit the resulting data to the Henderson-Hasselbalch equation (or a sigmoidal curve). The inflection point of the curve corresponds to the pKa value of the ionizable group affecting that nucleus.^[11]

Solubility Assay

The solubility of a peptide is typically determined by preparing a saturated solution and then quantifying the concentration of the dissolved peptide.

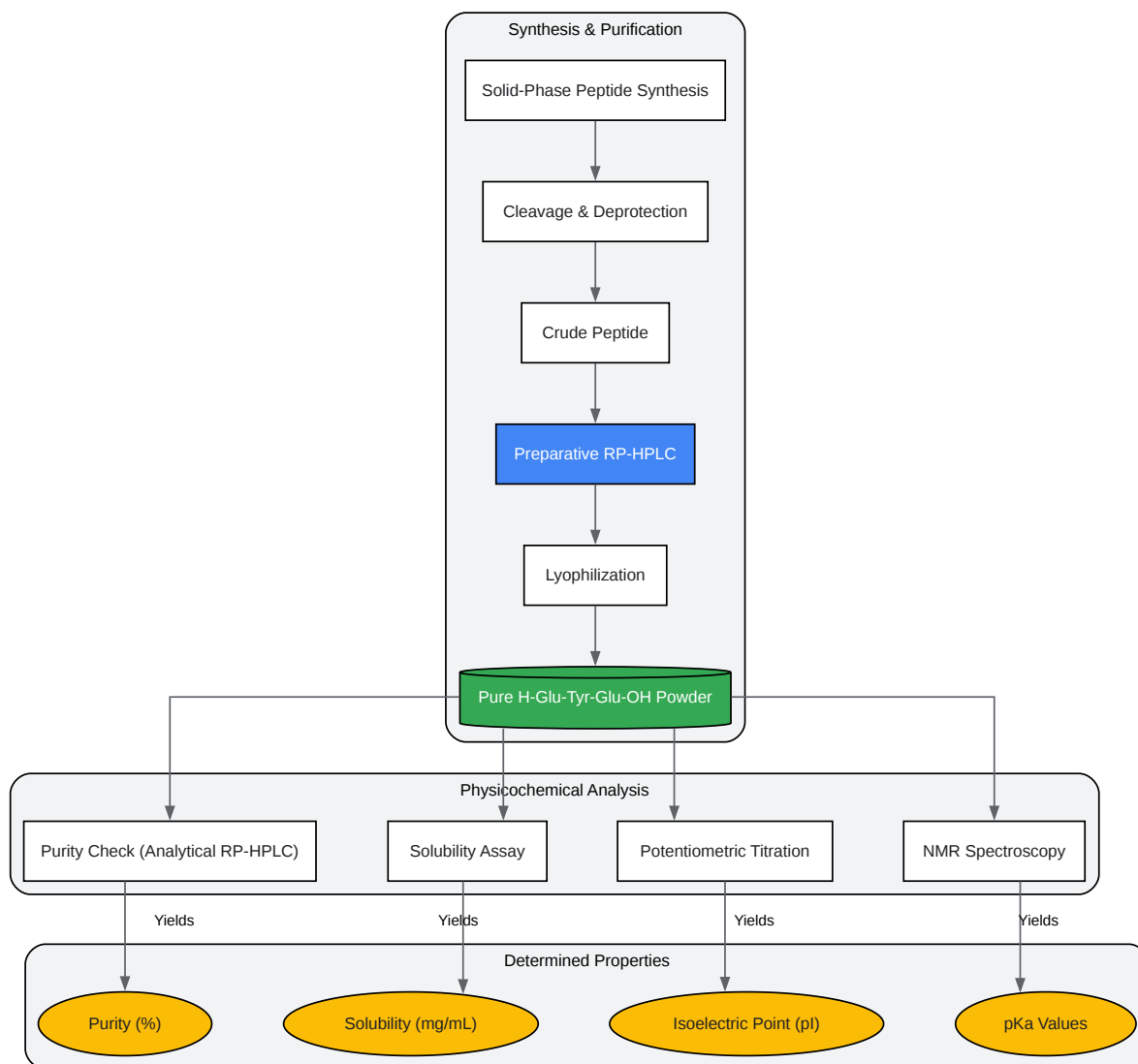
Methodology:

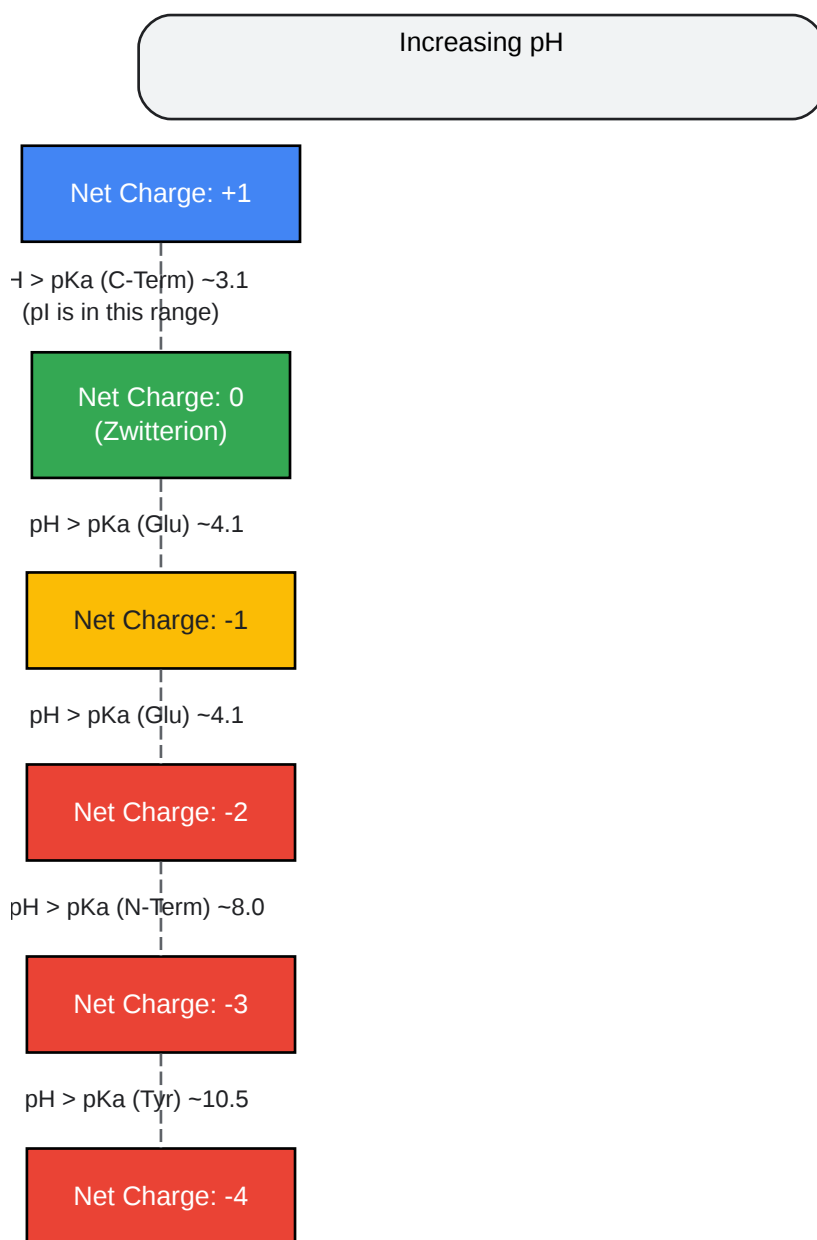
- **Solution Preparation:** Add an excess amount of the lyophilized peptide to a series of vials containing a fixed volume of the desired solvent (e.g., water, PBS pH 7.4).^[15]
- **Equilibration:** Seal the vials and agitate them at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
- **Separation of Undissolved Peptide:** Centrifuge the vials at high speed (e.g., 15,000 x g for 15 minutes) to pellet any undissolved solid.
- **Quantification:**
 - Carefully remove an aliquot of the supernatant.
 - Determine the peptide concentration in the supernatant using a suitable quantitative method. Given the presence of tyrosine, UV-Vis spectrophotometry is a straightforward choice.
 - Measure the absorbance of the supernatant at ~275 nm.
 - Calculate the concentration using the Beer-Lambert law ($A = \epsilon cl$), with the known extinction coefficient (ϵ) of the peptide. The result is the saturation solubility in that solvent.

Visualizations

Peptide Characterization Workflow

The following diagram illustrates a typical experimental workflow for the physicochemical characterization of a synthesized peptide like **H-Glu-Tyr-Glu-OH**.





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